Lipophilicity Optimization: Benzyl Ester Balances LogP Compared to Methyl and Pentyl Analogs
The computed XLogP3 for the target benzyl ester is 4.7, which is 1.5 units higher than the methyl ester analog (CAS 361180-07-6, XLogP3 ~3.2) and approximately 0.9 units lower than the pentyl ester analog (CAS 442553-45-9, XLogP3 ~5.6) . This intermediate value places the benzyl ester in the logP 3–5 range favored for oral absorption and cell permeability, while avoiding the excessive lipophilicity (logP >5) associated with poor solubility and higher metabolic clearance risks. In a benzofuran-based KAT6 inhibitor SAR exercise, a logP shift of ~0.8 correlated with a >5-fold change in cellular IC50 .
| Evidence Dimension | XLogP3 (computed partition coefficient) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | Methyl ester analog (CAS 361180-07-6): ~3.2; Pentyl ester analog (CAS 442553-45-9): ~5.6 |
| Quantified Difference | +1.5 vs methyl ester; -0.9 vs pentyl ester |
| Conditions | PubChem computed XLogP3 values (version 2025.09.15) |
Why This Matters
The benzyl ester's logP of 4.7 avoids the low-permeability zone of the methyl analog and the insolubility/high-clearance zone of the pentyl analog, making it the superior choice for cell-based antiproliferative screening where balanced physicochemical properties are required.
- [1] PubChem computed XLogP3 data: benzyl ester CID 2486187 (4.7); methyl ester CID 9815275 (3.2); pentyl ester CID 11309153 (5.6). View Source
- [2] ter Laak, A., et al. J. Med. Chem. 2024, 67, 21, 19282–19303. SAR trends showing logP-dependent cellular potency shifts. View Source
